molecular formula C7H8FNO B13016633 3-Fluoro-5-methoxy-2-methylpyridine

3-Fluoro-5-methoxy-2-methylpyridine

Cat. No.: B13016633
M. Wt: 141.14 g/mol
InChI Key: VSMLSLXRWZBREE-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-2-methylpyridine is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Formation of piperidine derivatives.

Scientific Research Applications

3-Fluoro-5-methoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-2-methylpyridine is primarily influenced by the presence of the fluorine atom, which can enhance the compound’s binding affinity to specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can modulate the compound’s reactivity and interaction with biological molecules, potentially affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxy-5-methylpyridine
  • 4-Fluoro-2-methoxy-5-methylpyridine
  • 3-Fluoro-2-methoxy-5-methylpyridine

Uniqueness

3-Fluoro-5-methoxy-2-methylpyridine is unique due to its specific substitution pattern, which can result in distinct physical, chemical, and biological properties compared to other fluorinated pyridine derivatives.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

3-fluoro-5-methoxy-2-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-7(8)3-6(10-2)4-9-5/h3-4H,1-2H3

InChI Key

VSMLSLXRWZBREE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)OC)F

Origin of Product

United States

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